molecular formula C14H16FN3O B7526321 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide

Cat. No. B7526321
M. Wt: 261.29 g/mol
InChI Key: NEGIQUHYMYEKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide, also known as DBPR108, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes that are involved in various cellular processes. For example, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the activity of the proteasome, which is a cellular complex that degrades proteins.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells. Furthermore, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit viral replication, which makes it a potential therapeutic agent for viral infections.

Advantages and Limitations for Lab Experiments

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have good solubility in aqueous solutions, which makes it easy to prepare for experiments. However, there are some limitations to using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide in lab experiments. For example, the synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is a complex process that requires expertise in organic chemistry. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have some toxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. One area of research is to further investigate the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. Understanding the molecular targets of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide will provide insights into its potential therapeutic applications. Another area of research is to evaluate the efficacy of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide in animal models of various diseases. This will provide valuable information on the potential clinical applications of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. Furthermore, the development of more efficient synthesis methods for N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide will make it more accessible for research purposes.

Synthesis Methods

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 1-(1,5-dimethylpyrazol-4-yl) ethanol in the presence of a base. The resulting intermediate is then treated with an amine to obtain the final product. The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have antiviral activity against the Zika virus.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9(12-8-16-18(3)10(12)2)17-14(19)11-6-4-5-7-13(11)15/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGIQUHYMYEKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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